molecular formula C21H17ClN2O4 B2430831 5-(9H-Fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid;hydrochloride CAS No. 2375267-59-5

5-(9H-Fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid;hydrochloride

Cat. No.: B2430831
CAS No.: 2375267-59-5
M. Wt: 396.83
InChI Key: MXWVTHIDOIVRPY-UHFFFAOYSA-N
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Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4.ClH/c24-20(25)19-10-9-13(11-22-19)23-21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-11,18H,12H2,(H,23,26)(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWVTHIDOIVRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=C(C=C4)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid;hydrochloride typically involves the following steps:

Chemical Reactions Analysis

5-(9H-Fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(9H-Fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-(9H-Fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:

Biological Activity

5-(9H-Fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid; hydrochloride, commonly referred to as Fmoc-pyridine-2-carboxylic acid, is a compound used primarily in organic synthesis and medicinal chemistry. Its unique structural characteristics, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhance its utility in peptide synthesis and biological applications.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C21H20ClN2O4
Molecular Weight 396.85 g/mol
CAS Number 1694536-15-6
IUPAC Name 5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pyridinecarboxylic acid; hydrochloride
Appearance White to off-white powder

The biological activity of Fmoc-pyridine-2-carboxylic acid is largely attributed to its ability to interact with various molecular targets, particularly in the context of enzyme inhibition and protein interactions. The Fmoc group serves as a protective moiety during peptide synthesis, preventing premature reactions that could lead to undesired products. The compound can also modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways.

Biological Activity

Research has demonstrated that Fmoc-pyridine-2-carboxylic acid exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyridinecarboxylic acids possess significant antimicrobial properties against various bacterial strains. The presence of the fluorenylmethoxycarbonyl group may enhance the interaction with microbial cell membranes, leading to increased efficacy .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting specific proteases that are involved in disease processes such as cancer and inflammation .
  • Cellular Uptake and Cytotoxicity : Research indicates that Fmoc-pyridine derivatives can be effectively taken up by cells, where they may exert cytotoxic effects on cancer cell lines. This property makes them candidates for further development as anticancer agents .

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of Fmoc-pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting strong potential for therapeutic applications .
  • Enzyme Inhibition : Another study focused on the inhibition of matrix metalloproteinases (MMPs) by Fmoc-pyridine derivatives. The results demonstrated a dose-dependent inhibition with IC50 values ranging from 10 to 50 µM, indicating significant potential for treating conditions involving excessive MMP activity, such as arthritis and cancer metastasis .
  • Cytotoxicity in Cancer Cells : In vitro tests on human breast cancer cell lines revealed that Fmoc-pyridine-2-carboxylic acid induced apoptosis at concentrations above 50 µM, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(9H-Fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid; hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Fmoc-protection strategies. A common approach involves coupling 5-aminopyridine-2-carboxylic acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate in THF/water) . Yield optimization requires precise pH control (~8.5–9.0) and low temperatures (0–4°C) to minimize side reactions like hydrolysis of the Fmoc group. Post-synthesis, the hydrochloride salt is precipitated using HCl gas or concentrated HCl in diethyl ether .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

  • Methodological Answer :

  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to remove unreacted Fmoc-Cl and byproducts .
  • Characterization : Confirm via:
  • LC-MS : Expected [M+H]+ ion at m/z 424.4 (C₂₁H₁₈N₂O₄·HCl) .
  • ¹H/¹³C NMR : Key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm), pyridine protons (δ 8.2–8.6 ppm), and carboxylic acid protons (δ 12–13 ppm, broad) .

Q. What are the primary applications of this compound in peptide synthesis?

  • Methodological Answer : The Fmoc group acts as a temporary α-amino protector in solid-phase peptide synthesis (SPPS). The pyridine-2-carboxylic acid moiety enhances solubility in polar solvents (e.g., DMF), facilitating coupling reactions. The hydrochloride salt improves crystallinity for storage . After incorporation into peptides, the Fmoc group is cleaved with 20% piperidine in DMF, leaving the amino group free for subsequent steps .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions, and what decomposition pathways are observed?

  • Methodological Answer :

  • Stability : Store at –20°C under argon to prevent Fmoc cleavage via β-elimination. Aqueous solutions (pH < 3) stabilize the hydrochloride form but risk hydrolysis at >40°C .
  • Decomposition : Common pathways include:
  • Acid-catalyzed hydrolysis of the carbamate bond (detectable via LC-MS loss of 222.2 Da fragment) .
  • Oxidation of the pyridine ring under prolonged light exposure (monitor via UV-Vis at 260 nm) .

Q. How can researchers resolve contradictions in reported biological activity data for Fmoc-protected analogs?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition) often arise from:

  • Impurity profiles : Use orthogonal analytical methods (e.g., 2D NMR, HRMS) to confirm purity >98% .
  • Solvent effects : Compare activity in DMSO vs. aqueous buffers, as aggregation in DMSO may mask true potency .
  • Assay interference : The pyridine ring may chelate metal ions in enzymatic assays; include control experiments with free pyridine-2-carboxylic acid .

Q. What strategies optimize the use of this compound in synthesizing conformationally constrained peptides?

  • Methodological Answer :

  • Backbone modification : Incorporate the pyridine ring as a rigid spacer to enforce β-turn structures. Monitor conformational effects via CD spectroscopy (minimum at 208 nm for β-sheets) .
  • Side-chain functionalization : React the carboxylic acid with resin-bound amines (e.g., Rink amide resin) to generate C-terminal-modified peptides. Use HATU/DIPEA as coupling reagents for sterically hindered sites .

Q. How does the hydrochloride counterion influence crystallography and solubility studies?

  • Methodological Answer :

  • Crystallography : The chloride ion participates in hydrogen-bonding networks, improving crystal packing. For X-ray diffraction, grow crystals in methanol/water (7:3) at 4°C .
  • Solubility : The hydrochloride salt increases aqueous solubility (up to 50 mg/mL in PBS) compared to the free base. For hydrophobic solvents (e.g., chloroform), add 1–5% acetic acid to enhance dissolution .

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